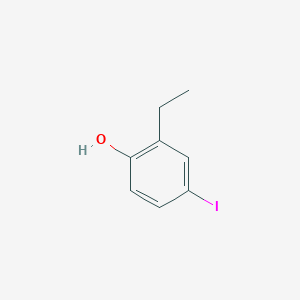

2-Ethyl-4-iodophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H9IO |

|---|---|

Molecular Weight |

248.06 g/mol |

IUPAC Name |

2-ethyl-4-iodophenol |

InChI |

InChI=1S/C8H9IO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2H2,1H3 |

InChI Key |

QLUFNWQXIPGNJN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)I)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-Ethyl-4-iodophenol. It is intended for professionals in the fields of chemical research and drug development who utilize substituted phenols as intermediates and building blocks in organic synthesis. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its utility in medicinal chemistry.

Core Chemical Properties and Identifiers

This compound is an aromatic organic compound characterized by a phenol ring substituted with both an ethyl group and an iodine atom. These functional groups provide distinct sites for chemical modification, making it a valuable intermediate in synthetic chemistry.

Physicochemical Data

The quantitative properties of this compound are summarized below. These values are computationally derived and provide a basis for understanding the compound's physical behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₉IO | PubChem[1] |

| Molecular Weight | 248.06 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 277324-67-1 | PubChem[1] |

| Canonical SMILES | CCC1=C(C=CC(=C1)I)O | PubChem[1] |

| InChI Key | QLUFNWQXIPGNJN-UHFFFAOYSA-N | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis and Reactivity

While specific literature on the synthesis of this compound is not abundant, a plausible route can be extrapolated from standard iodination methods for phenols.

Proposed Synthesis Protocol: Electrophilic Iodination of 2-Ethylphenol

This protocol describes a general method for the regioselective iodination of 2-ethylphenol at the para-position, which is activated by the hydroxyl group.

Materials:

-

2-Ethylphenol

-

Sodium Iodide (NaI)

-

Sodium Hypochlorite (NaOCl, commercial bleach)

-

Methanol (MeOH)

-

Hydrochloric Acid (HCl), 2M

-

Sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethylphenol (1.0 eq) in methanol.

-

Addition of Reagents: Add sodium iodide (1.1 eq) to the solution and stir until it dissolves. Cool the flask to 0 °C in an ice bath.

-

Iodination: Slowly add a solution of sodium hypochlorite (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C. The in-situ generation of hypoiodite will act as the electrophilic iodinating agent.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine.

-

Workup: Acidify the mixture with 2M HCl to a pH of ~2. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is dominated by its two primary functional groups: the phenolic hydroxyl group and the aryl iodide.

-

Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated with a base to form a phenoxide. This nucleophilic phenoxide can participate in reactions such as Williamson ether synthesis to form ether derivatives.[2]

-

Aryl Iodide: The carbon-iodine bond is a key site for forming new carbon-carbon and carbon-heteroatom bonds. Aryl iodides are excellent substrates for a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[2] This reactivity makes this compound a versatile building block for creating complex molecular architectures.

Analytical Characterization

The structure of this compound can be confirmed using standard analytical techniques.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group (a quartet and a triplet), and a broad singlet for the phenolic hydroxyl proton. The substitution pattern on the aromatic ring will lead to a specific splitting pattern for the three aromatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display eight unique signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the iodine atom will be shifted upfield due to the heavy atom effect.

-

IR (Infrared Spectroscopy): The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. C-H stretches for the aromatic and aliphatic portions will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

MS (Mass Spectrometry): The mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 248. The isotopic pattern of iodine would not be visible as it is monoisotopic. Fragmentation patterns would likely involve the loss of the ethyl group.

Chromatographic Analysis Protocol (HPLC)

This protocol provides a general method for analyzing the purity of this compound or monitoring its reaction progress by High-Performance Liquid Chromatography (HPLC).

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A), both containing 0.1% formic acid.

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

-

Perform serial dilutions to create calibration standards if quantitative analysis is required.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Caption: Standard workflow for HPLC analysis of this compound.

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient itself but serves as a valuable building block in the synthesis of more complex molecules with potential biological activity.[2]

-

Medicinal Chemistry: In drug discovery, functionalized intermediates like this compound are used in lead optimization. The aryl iodide moiety allows for the rapid generation of analog libraries via cross-coupling reactions. By systematically modifying this position, researchers can explore the structure-activity relationship (SAR) of a lead compound to improve potency, selectivity, or pharmacokinetic properties.

-

Organic Synthesis: It serves as a precursor for ortho-ethyl, para-substituted phenols, a structural motif present in various complex organic molecules and natural products.

Caption: Role of this compound as an intermediate in drug discovery.

Safety and Handling

Based on safety data for structurally related iodophenols, this compound should be handled with care.[3][4][5][6]

-

Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[4] May cause skin, eye, and respiratory system irritation.[4][6]

-

Personal Protective Equipment (PPE): Handle in a well-ventilated area or under a chemical fume hood.[7] Wear appropriate protective gloves, safety goggles, and a lab coat.[4][5]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3][7] If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek immediate medical attention.[5][7]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. This compound | C8H9IO | CID 21406153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. sodiumiodide.net [sodiumiodide.net]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

Synthesis of 2-Ethyl-4-iodophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Ethyl-4-iodophenol, a valuable intermediate in pharmaceutical and materials science research. The primary focus of this document is to provide a comprehensive overview of a reliable and regioselective synthetic methodology, complete with detailed experimental protocols, quantitative data, and process visualizations.

Introduction

This compound is a substituted aromatic compound of significant interest due to the presence of three key functional groups: a hydroxyl group, an ethyl group, and an iodine atom. This unique combination allows for a variety of subsequent chemical transformations, making it a versatile building block in organic synthesis. The hydroxyl group can undergo etherification or esterification, the iodine atom is amenable to cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), and the aromatic ring can be further functionalized. The regioselective introduction of the iodine atom at the para-position to the hydroxyl group is crucial for its utility in targeted synthesis.

Synthetic Approach: Regioselective Iodination of 2-Ethylphenol

The most direct and efficient route to this compound is the electrophilic iodination of the readily available starting material, 2-ethylphenol. The hydroxyl and ethyl groups on the aromatic ring are both ortho-, para-directing. The ethyl group at the 2-position sterically hinders the adjacent ortho-positions (3 and 6), thereby favoring the introduction of the electrophile at the electronically activated and sterically accessible para-position (4).

Several methods can be employed for the iodination of phenols. A particularly effective and environmentally benign method involves the use of molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, in an aqueous medium.[1][2] This method avoids the use of harsh or toxic reagents and often provides high regioselectivity and yields. Another common and efficient method is the use of N-iodosuccinimide (NIS) in the presence of an acid catalyst.[3][4]

This guide will focus on the detailed experimental protocol for the synthesis of this compound via direct iodination of 2-ethylphenol using molecular iodine and hydrogen peroxide.

Experimental Protocol: Iodination with Iodine and Hydrogen Peroxide

This protocol is adapted from established procedures for the regioselective iodination of substituted phenols.[1][2]

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2-Ethylphenol | C₈H₁₀O | 122.16 | ≥98% | Sigma-Aldrich |

| Iodine | I₂ | 253.81 | ≥99.8% | Acros Organics |

| Hydrogen Peroxide | H₂O₂ | 34.01 | 30% (w/w) in H₂O | Fisher Scientific |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ≥98% | J.T. Baker |

| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade | VWR |

| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous, ≥97% | EMD Millipore |

| Silica Gel | SiO₂ | 60.08 | 70-230 mesh | Sorbent Technologies |

| Distilled Water | H₂O | 18.02 | - | In-house |

3.2. Procedure

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethylphenol (2.44 g, 20 mmol) and distilled water (40 mL).

-

Stir the mixture at room temperature to form a suspension.

-

Add molecular iodine (5.08 g, 20 mmol) to the flask.

-

Slowly add 30% hydrogen peroxide (2.27 mL, 22 mmol) dropwise to the stirring suspension over a period of 10 minutes.

-

Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

-

Upon completion of the reaction, quench the excess iodine by adding a 10% (w/v) aqueous solution of sodium thiosulfate until the brown color of the solution disappears.

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 40 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

3.3. Expected Yield and Characterization

Based on similar reactions with substituted phenols, the expected yield of this compound is in the range of 80-95%.[1]

Table 1: Quantitative Data for the Synthesis of this compound

| Parameter | Value |

| Starting Material (2-Ethylphenol) | 2.44 g (20 mmol) |

| Iodinating Agent (Iodine) | 5.08 g (20 mmol) |

| Oxidizing Agent (30% H₂O₂) | 2.27 mL (22 mmol) |

| Product (this compound) | Expected Yield: 3.97 - 4.71 g (80-95%) |

| Molecular Formula | C₈H₉IO |

| Molecular Weight | 248.06 g/mol [5] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be in the range of 30-40 °C |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.49 (d, J = 2.4 Hz, 1H), 7.37 (dd, J = 8.4, 2.4 Hz, 1H), 6.69 (d, J = 8.4 Hz, 1H), 4.85 (s, 1H, -OH), 2.62 (q, J = 7.6 Hz, 2H), 1.23 (t, J = 7.6 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 151.7, 137.9, 136.1, 130.3, 116.9, 81.9, 23.1, 13.8 |

| Mass Spectrometry (EI) | m/z (%): 248 (M⁺, 100), 233 (M⁺ - CH₃, 85), 106 (M⁺ - I, 20) |

Note: The spectroscopic data provided are predicted values based on the structure and data for similar compounds. Actual experimental data should be acquired for confirmation.

Visualizations

4.1. Synthetic Pathway

Caption: Synthetic route to this compound.

4.2. Experimental Workflow

Caption: Step-by-step experimental workflow.

Safety Considerations

-

2-Ethylphenol: Corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Iodine: Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle with care in a fume hood.

-

Hydrogen Peroxide (30%): Strong oxidizer. Causes severe skin burns and eye damage. Avoid contact with combustible materials.

-

Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

Conclusion

The synthesis of this compound can be achieved in high yield and with excellent regioselectivity through the direct iodination of 2-ethylphenol using molecular iodine and hydrogen peroxide in an aqueous medium. This method offers a green and efficient alternative to traditional iodination procedures. The detailed protocol and workflow provided in this guide serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

References

2-Ethyl-4-iodophenol: A Comprehensive Technical Guide

CAS Number: 277324-67-1

This in-depth technical guide provides a detailed overview of 2-Ethyl-4-iodophenol, a substituted aromatic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, potential synthesis methodologies, and discusses its prospective, albeit currently undocumented, role in biological systems based on the activities of structurally related compounds.

Chemical and Physical Properties

Quantitative data for this compound is sparse in publicly available literature. The following tables summarize the computed data available from chemical databases. It is important to note that these are predicted values and have not been experimentally verified.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉IO | PubChem[1] |

| Molecular Weight | 248.06 g/mol | PubChem[1] |

| XLogP3 | 3.0 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 247.96981 g/mol | PubChem[1] |

| Monoisotopic Mass | 247.96981 g/mol | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

| Complexity | 105 | PubChem[1] |

Synthesis and Purification

A specific, validated experimental protocol for the synthesis of this compound is not described in the reviewed scientific literature. However, a plausible synthetic route can be conceptualized based on established methods for the iodination of phenols.

Proposed Synthesis Pathway: Electrophilic Iodination of 2-Ethylphenol

The most direct approach for the synthesis of this compound is the electrophilic iodination of 2-ethylphenol. The ethyl group at the ortho position is an ortho-, para-director. Due to steric hindrance from the ethyl group, the incoming electrophile (iodine) would be directed to the para position.

Conceptual Experimental Protocol

This protocol is a general guideline and would require optimization.

Materials:

-

2-Ethylphenol

-

N-Iodosuccinimide (NIS) or Iodine (I₂)

-

Acetonitrile (or other suitable aprotic solvent)

-

Sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-ethylphenol in a suitable solvent like acetonitrile.

-

Iodination: To the stirred solution, add the iodinating agent (e.g., N-iodosuccinimide) portion-wise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Washing: Wash the combined organic layers with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Potential Biological Activity and Applications in Drug Development

There is no specific data available on the biological activity or drug development applications of this compound. However, the broader class of substituted iodophenols has been investigated for various biological activities, which may provide insights into the potential applications of this specific compound.

Halogenated phenols, in general, are known to exhibit a range of biological effects. The presence of a halogen atom can significantly influence a molecule's physicochemical properties, such as lipophilicity, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

Some studies on other substituted halophenols have reported activities such as:

-

Antimicrobial and Antifungal Activity: Certain iodinated phenolic compounds have demonstrated antibacterial properties.

-

Enzyme Inhibition: Some halophenols have been shown to inhibit protein tyrosine kinases (PTK) and vascular smooth muscle cell (VSMC) proliferation.[2]

-

Antioxidant Activity: Phenolic compounds are known for their antioxidant properties, and halogenation can modulate this activity.

It is important to emphasize that these are general activities of related compounds, and specific studies are required to determine if this compound possesses any of these or other biological effects.

Potential Signaling Pathway Involvement

Given the lack of specific biological data for this compound, any depiction of its involvement in a signaling pathway would be purely speculative. However, based on the activities of other substituted phenols, one could hypothesize its potential interaction with a generic kinase signaling pathway, a common target for drug discovery.

Safety and Handling

Specific toxicological data for this compound is not available. As with any chemical, it should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For related iodophenols, hazards include skin, eye, and respiratory irritation.

Conclusion

This compound is a chemical compound for which there is a notable lack of publicly available experimental data. While its fundamental properties can be estimated through computational methods, and a plausible synthesis route can be proposed, its biological activity and potential applications remain unexplored. The information on related substituted iodophenols suggests that this compound could be a candidate for investigation in various areas of medicinal chemistry and drug discovery. Further experimental research is necessary to elucidate its precise chemical and biological characteristics.

References

Core Properties of 2-Ethyl-4-iodophenol

An In-Depth Technical Guide to the Molecular Weight of 2-Ethyl-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular weight of this compound, a key parameter for researchers and scientists engaged in drug development and chemical synthesis. Accurate molecular weight is fundamental for quantitative analysis, reaction stoichiometry, and the characterization of novel compounds.

This compound is an aromatic organic compound with the molecular formula C8H9IO.[1] Its structure consists of a phenol ring substituted with an ethyl group at position 2 and an iodine atom at position 4. This substitution pattern imparts specific chemical and physical properties relevant to its application in various research fields. A summary of its key identifiers and calculated properties is presented below.

| Property | Value |

| Molecular Formula | C8H9IO |

| Molecular Weight | 248.063 g/mol |

| IUPAC Name | This compound |

| CAS Number | 277324-67-1 |

| SMILES | CCC1=C(C=CC(=C1)I)O |

Determination of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C8H9IO, and the standard atomic weights of carbon, hydrogen, iodine, and oxygen.

Atomic Weight Data

The following table summarizes the standard atomic weights of the elements present in this compound.

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Iodine | I | 126.904 |

| Oxygen | O | 15.999 |

Calculation Protocol

The molecular weight is calculated as follows:

Molecular Weight = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of I atoms × Atomic Weight of I) + (Number of O atoms × Atomic Weight of O)

Substituting the values:

-

(8 × 12.011 g/mol ) + (9 × 1.008 g/mol ) + (1 × 126.904 g/mol ) + (1 × 15.999 g/mol )

-

= 96.088 g/mol + 9.072 g/mol + 126.904 g/mol + 15.999 g/mol

-

= 248.063 g/mol

Caption: Workflow for calculating the molecular weight of this compound.

Experimental Protocols

The precise molecular weight of this compound is critical for various experimental procedures. Below are detailed methodologies for two common applications.

Preparation of a Standard Solution (e.g., 10 mM)

This protocol outlines the preparation of a 100 mL of a 10 millimolar (mM) stock solution of this compound.

Methodology:

-

Calculate the required mass:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass = 0.010 mol/L × 0.100 L × 248.063 g/mol

-

Mass = 0.248063 g (or 248.063 mg)

-

-

Weighing the compound: Accurately weigh 248.1 mg of this compound using an analytical balance.

-

Dissolution: Transfer the weighed compound to a 100 mL volumetric flask.

-

Solubilization: Add a suitable solvent (e.g., DMSO, ethanol) to dissolve the compound completely.

-

Final Volume Adjustment: Once dissolved, bring the solution to the 100 mL mark with the solvent.

-

Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

References

An In-depth Technical Guide to 2-Ethyl-4-iodophenol

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Ethyl-4-iodophenol. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and Properties

This compound is an aromatic organic compound characterized by a phenol ring substituted with an ethyl group at the second position and an iodine atom at the fourth position. Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers and Structural Information for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C8H9IO[1] |

| SMILES | CCC1=C(C=CC(=C1)I)O[1] |

| InChI | InChI=1S/C8H9IO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2H2,1H3[1] |

| InChIKey | QLUFNWQXIPGNJN-UHFFFAOYSA-N[1] |

| CAS Number | 277324-67-1[1] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 248.06 g/mol [1] |

| Monoisotopic Mass | 247.96981 Da[1] |

| XLogP3 | 3.5[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 1[1] |

| Rotatable Bond Count | 1[1] |

| Topological Polar Surface Area | 20.2 Ų[1] |

| Heavy Atom Count | 10[1] |

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not widely documented. However, a plausible and efficient method is the direct electrophilic iodination of 2-ethylphenol. The hydroxyl and ethyl groups are ortho- and para-directing activators, making the para position (C4) susceptible to iodination. A general procedure, adapted from established methods for the iodination of other phenols, is provided below.

Experimental Protocol: Iodination of 2-Ethylphenol

This protocol is a representative method for the synthesis of this compound.

Materials:

-

2-Ethylphenol

-

Iodine (I₂)

-

30% Hydrogen peroxide (H₂O₂)

-

Distilled water

-

Dichloromethane or Ethyl acetate

-

10% (w/v) aqueous sodium thiosulfate solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for eluent

Procedure:

-

In a round-bottom flask, dissolve 2-ethylphenol (1.0 eq.) in distilled water.

-

Add iodine (1.5 eq.) to the solution.

-

Slowly add 30% hydrogen peroxide (3.0 eq.) to the reaction mixture.

-

Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a 10% aqueous sodium thiosulfate solution to remove any unreacted iodine.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.

References

Technical Guide: Solubility of 2-Ethyl-4-iodophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethyl-4-iodophenol, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this guide offers a predictive analysis based on the solubility of analogous compounds and outlines a detailed experimental protocol for the precise determination of its solubility in various organic solvents.

Predicted Solubility of this compound

The solubility of a compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, an aromatic ring, and hydrophobic ethyl and iodo substituents. This combination suggests a degree of solubility across a range of organic solvents.

Based on the general principles of "like dissolves like" and available data for structurally similar phenols, the following qualitative solubility profile can be predicted. Phenol itself is soluble in many organic solvents such as ethanol, methanol, diethyl ether, acetone, and chloroform[1][2]. The presence of the ethyl and iodo groups in this compound is expected to increase its lipophilicity, potentially enhancing its solubility in less polar solvents compared to unsubstituted phenol.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Family | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of this compound can form strong hydrogen bonds with protic solvents. |

| Polar Aprotic | Acetone, DMSO, Acetonitrile | High to Moderate | The polarity of these solvents allows for favorable dipole-dipole interactions with the phenol. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High to Moderate | Ethers can act as hydrogen bond acceptors for the phenolic proton. |

| Halogenated | Dichloromethane, Chloroform | Moderate | The overall polarity of this compound should allow for reasonable solubility in these solvents. |

| Aromatic | Toluene, Benzene | Moderate to Low | The aromatic ring of this compound will have favorable pi-pi stacking interactions with aromatic solvents. |

| Non-polar | Hexane, Cyclohexane | Low | The polar hydroxyl group will significantly limit solubility in non-polar aliphatic solvents. |

Experimental Determination of Solubility: The Shake-Flask Method

For quantitative and precise solubility data, the shake-flask method is a widely recognized and reliable technique[3][4][5]. This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Detailed Experimental Protocol

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., ethanol, acetone, etc.)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended to ensure equilibrium is reached[3].

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vial at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent using volumetric glassware to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The result is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Experimental Workflow Diagram

Synthesis of this compound

A plausible synthetic route to this compound is the direct electrophilic iodination of 2-ethylphenol. The hydroxyl and ethyl groups are ortho- and para-directing activators. Since the para position to the strongly activating hydroxyl group is vacant, direct iodination is expected to yield the desired product, although regioselectivity can be a challenge.

Synthetic Protocol Outline

A common method for the iodination of activated aromatic rings like phenols involves the use of molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, in an aqueous or alcoholic medium[6].

Reaction Scheme:

2-ethylphenol + I₂ + H₂O₂ → this compound + H₂O

Procedure Outline:

-

Reaction Setup: Dissolve 2-ethylphenol in a suitable solvent (e.g., water or a water/alcohol mixture).

-

Reagent Addition: Add molecular iodine (I₂) and then slowly add hydrogen peroxide (H₂O₂). The hydrogen peroxide oxidizes iodide (I⁻) formed during the reaction back to iodine (I₂), making the process more efficient.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench any remaining iodine with a sodium thiosulfate solution. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Synthesis and Purification Workflow

References

Spectroscopic Profile of 2-Ethyl-4-iodophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Ethyl-4-iodophenol. Due to a lack of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally related compounds. It also includes generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are standard techniques for the structural elucidation of organic molecules.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the phenolic hydroxyl proton. The chemical shifts (δ) are predicted to be in the following regions, typically recorded in deuterated chloroform (CDCl₃):

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| -OH | 4.5 - 5.5 | Singlet (broad) | - |

| Ar-H (H-6) | ~6.7 | Doublet | ~8.5 |

| Ar-H (H-5) | ~7.4 | Doublet of doublets | ~8.5, ~2.0 |

| Ar-H (H-3) | ~7.5 | Doublet | ~2.0 |

| -CH₂- | ~2.6 | Quartet | ~7.5 |

| -CH₃ | ~1.2 | Triplet | ~7.5 |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the different carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (-OH) | 150 - 155 |

| C-2 (-CH₂CH₃) | 130 - 135 |

| C-3 | 138 - 142 |

| C-4 (-I) | 80 - 85 |

| C-5 | 130 - 135 |

| C-6 | 115 - 120 |

| -CH₂- | 22 - 26 |

| -CH₃ | 13 - 16 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3600 | Strong, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 2970 | Medium |

| C=C stretch (aromatic) | 1550 - 1600 | Medium to strong |

| C-O stretch (phenolic) | 1200 - 1260 | Strong |

| C-I stretch | 500 - 600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| Ion | Predicted m/z | Significance |

| [M]⁺ | 248 | Molecular ion |

| [M-CH₃]⁺ | 233 | Loss of a methyl group |

| [M-C₂H₅]⁺ | 219 | Loss of an ethyl group |

| [M-I]⁺ | 121 | Loss of an iodine atom |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a compound like this compound. Instrument parameters may need to be optimized for specific samples.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Use a standard 400 MHz or 500 MHz NMR spectrometer.

-

Acquire a one-pulse proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-240 ppm, pulse angle of 45-60 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.

-

Use a standard electron ionization energy of 70 eV.

-

The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio.

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the molecular structure with key NMR correlations for this compound.

An In-depth Technical Guide to the Applications of 2-Ethyl-4-iodophenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-4-iodophenol is a valuable and versatile building block in modern organic synthesis. Its unique trifunctional nature, possessing a hydroxyl group, an iodine atom, and an ethyl substituent on an aromatic ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis and potential applications of this compound, with a focus on its utility in constructing complex molecular architectures relevant to pharmaceutical and materials science research. Detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways are presented to facilitate its practical implementation in the laboratory.

Introduction

Iodinated phenols are a class of organic compounds that have garnered significant attention as synthetic intermediates due to the unique reactivity of the carbon-iodine bond. The presence of the highly polarizable iodine atom makes these compounds excellent substrates for a variety of transition metal-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. Among these, this compound offers a distinct combination of functional groups that can be selectively manipulated to achieve a desired synthetic outcome. The ethyl group at the ortho-position to the hydroxyl group can introduce steric hindrance and modulate the electronic properties of the aromatic ring, influencing the regioselectivity and reactivity of subsequent transformations. This guide will delve into the synthesis of this key intermediate and explore its potential in several cornerstone reactions of organic chemistry.

Synthesis of this compound

The primary route for the synthesis of this compound involves the direct iodination of 2-ethylphenol. A well-established method is described in The Journal of Organic Chemistry, 1951, Vol. 16, pp. 1117-1120.[1][2][3] This approach offers a straightforward and efficient means to produce the desired compound from a commercially available starting material.

Experimental Protocol: Iodination of 2-Ethylphenol

Materials:

-

2-Ethylphenol

-

Iodine (I₂)

-

Potassium Iodide (KI)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a well-ventilated fume hood, dissolve 2-ethylphenol in an aqueous solution of sodium hydroxide.

-

Prepare a solution of iodine and potassium iodide in water.

-

Slowly add the iodine solution to the 2-ethylphenol solution with vigorous stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, acidify the mixture with hydrochloric acid to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with a dilute aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly susceptible to oxidative addition to palladium(0) complexes, initiating the catalytic cycles of several powerful cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of biaryl systems, arylated alkynes, and alkenes, which are common motifs in pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Data not available |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Data not available |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | Data not available |

Experimental Protocol (General):

-

In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with this compound, the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

-

The appropriate solvent (e.g., toluene, dioxane, DMF), often with the addition of water, is added.

-

The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylated acetylenes. These products are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.

General Reaction Scheme:

References

In-depth Technical Guide: Synthesis and Reactions of 2-Ethyl-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and key reactions of 2-ethyl-4-iodophenol, a valuable building block in organic synthesis. This document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of reaction pathways to facilitate understanding and application in research and development.

Synthesis of this compound

The primary route for the synthesis of this compound is the direct electrophilic iodination of 2-ethylphenol. A common and effective method utilizes molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, in an aqueous medium. This approach offers a greener alternative to traditional methods that often employ harsher reagents.

Experimental Protocol: Iodination of 2-Ethylphenol

This protocol is adapted from a general method for the iodination of phenols.[1]

Materials:

-

2-Ethylphenol

-

Iodine (I₂)

-

30% Hydrogen peroxide (H₂O₂) aqueous solution

-

Distilled water

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

10% (m/v) Sodium thiosulfate (Na₂S₂O₃) aqueous solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel (70-230 mesh)

Procedure:

-

To a solution of 2-ethylphenol (1.0 eq) in distilled water, add iodine (1.5 eq).

-

To this mixture, add 30% hydrogen peroxide (3.0 eq) dropwise.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Upon completion (monitored by TLC), quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford this compound.

Quantitative Data for Iodination of Phenols (Analogous System) [1]

| Phenol Substrate | Iodine (eq) | H₂O₂ (eq) | Product | Yield (%) |

| Phenol | 1.5 | 3.0 | 2,6-Diiodophenol | 83 |

| Phenol | 0.5 | 1.0 | 2-Iodophenol | 49 |

| 2-Bromophenol | 1.5 | 3.0 | 2-Bromo-4,6-diiodophenol | 90 |

| 2,6-Dichlorophenol | 1.5 | 3.0 | 2,6-Dichloro-4-iodophenol | 95 |

Note: The yields for the synthesis of this compound are not explicitly reported in the searched literature; the table provides data for analogous iodination reactions of other phenols to give an indication of the potential efficiency of the method.

Synthesis Workflow

Caption: Iodination of 2-ethylphenol to produce this compound.

Reactions of this compound

As an aryl iodide, this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a boronic acid or its ester derivative. This reaction is highly versatile for the synthesis of biaryl compounds.

This protocol is based on general procedures for the Suzuki coupling of aryl iodides.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst)

-

Phosphine ligand (if not using a pre-catalyst, e.g., PPh₃, PCy₃)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF, with or without water)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the ligand (if required).

-

Add the base (2.0-3.0 eq) and the solvent.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over a drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Concentrate the solvent and purify the residue by column chromatography to yield the biaryl product.

Quantitative Data for Suzuki-Miyaura Coupling of Iodophenols (Analogous System) [2]

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 4-Iodophenol | Phenylboronic acid | 10% Pd/C | K₂CO₃ | Water | 17.9 |

| 4-Bromophenol | Phenylboronic acid | 10% Pd/C | K₂CO₃ | Water | 21.75 |

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and a primary or secondary amine, providing access to substituted anilines which are prevalent in medicinal chemistry.

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl halides.

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., BINAP, XPhos, RuPhos)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane)

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand, and the base (1.2-2.0 eq).

-

Add the solvent, followed by this compound (1.0 eq) and the amine (1.1-1.2 eq).

-

Seal the vessel and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction for completion by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent.

-

Concentrate the filtrate and purify the crude product by column chromatography to obtain the N-aryl product.

Quantitative Data for Buchwald-Hartwig Amination of Aryl Halides (General Information)

The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination and is highly substrate-dependent. Aryl iodides are generally reactive substrates.[3] The development of various generations of phosphine ligands has significantly expanded the scope of this reaction.[3]

Caption: Key components of the Buchwald-Hartwig amination reaction.

Conclusion

This compound serves as a versatile intermediate in organic synthesis. Its preparation via direct iodination of 2-ethylphenol is a straightforward process. The resulting aryl iodide is well-suited for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, opening avenues for the synthesis of a wide array of complex molecules with applications in drug discovery and materials science. The provided protocols and data serve as a valuable resource for researchers in these fields.

References

An In-depth Technical Guide on the Safety and Handling of 2-Ethyl-4-iodophenol

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Ethyl-4-iodophenol was publicly available at the time of this writing. The following information is extrapolated from the safety data of structurally related compounds, namely 2-iodophenol and 4-iodophenol. It is imperative for researchers, scientists, and drug development professionals to conduct a thorough risk assessment and, if possible, obtain a substance-specific SDS from the supplier before handling this compound.

This guide provides a comprehensive overview of the anticipated safety and handling precautions for this compound, designed for an audience of laboratory and drug development professionals. The information is structured to provide clear, actionable guidance for safe laboratory practices.

Hazard Identification and Classification

Based on the hazard classifications of 2-iodophenol and 4-iodophenol, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion, with the potential for serious health effects.

Anticipated GHS Hazard Classification:

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 1B / 2 |

| Serious Eye Damage/Eye Irritation | Category 1 / 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

Signal Word: Danger or Warning

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

Prolonged exposure to iodinated compounds may lead to "iodism," with symptoms including skin rash, running nose, headache, and irritation of mucous membranes.[1] In severe cases, skin lesions can occur.[1] Iodides can also cross the placenta and may affect fetal development.[1]

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes computed data from available sources.

| Property | Value | Source |

| Molecular Formula | C₈H₉IO | PubChem[2] |

| Molecular Weight | 248.06 g/mol | PubChem[2] |

| Appearance | Solid (Anticipated) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is crucial when handling this compound to minimize exposure and ensure a safe laboratory environment.

3.1. Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

3.2. Personal Protective Equipment (PPE): A comprehensive selection of PPE is mandatory.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a full-face shield.[3] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. For significant exposure risks, a full chemical-resistant suit may be necessary.[1] |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[3] |

3.3. Handling Procedures:

-

Avoid the formation of dust and aerosols.[1]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[4]

-

Avoid contact with skin and eyes.[1]

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[4]

3.4. Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from incompatible materials such as strong bases, acid anhydrides, and acid chlorides.[3]

-

Protect from direct sunlight.[3]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

4.1. First Aid Measures:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

4.2. Accidental Release Measures:

-

Minor Spills:

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

-

Major Spills:

-

Evacuate the area.

-

Prevent entry into drains and waterways.

-

Contain the spill using an inert absorbent material.

-

Follow institutional protocols for hazardous material cleanup.

-

4.3. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen iodide.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

References

Navigating the Landscape of 2-Ethyl-4-iodophenol: A Technical Guide for Researchers

For Immediate Release

Sourcing of Key Precursors

The synthesis of 2-Ethyl-4-iodophenol necessitates the acquisition of its immediate precursor, 2-ethylphenol, and a suitable iodinating agent, such as N-iodosuccinimide (NIS). These compounds are widely available from a range of chemical suppliers. A summary of representative commercial suppliers and their typical product specifications is provided below.

| Product Name | Supplier | CAS Number | Purity | Available Quantities |

| 2-Ethylphenol | Sigma-Aldrich | 90-00-6 | ≥98% | 5g, 25g, 100g |

| 2-Ethylphenol | TCI America | 90-00-6 | >98.0% | 25mL, 500mL |

| 2-Ethylphenol | Alfa Aesar | 90-00-6 | 98% | 25g, 100g, 500g |

| N-Iodosuccinimide (NIS) | Sigma-Aldrich | 516-12-1 | 95% | 5g, 25g, 100g |

| N-Iodosuccinimide (NIS) | TCI America | 516-12-1 | >98.0% | 5g, 25g |

| N-Iodosuccinimide (NIS) | Alfa Aesar | 516-12-1 | 98% | 10g, 50g, 250g |

Synthesis of this compound: An Experimental Protocol

The following protocol describes the regioselective iodination of 2-ethylphenol to yield this compound. This method is adapted from established procedures for the iodination of phenolic compounds.[1][2][3]

Materials:

-

2-Ethylphenol

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH3CN), anhydrous

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethylphenol (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure this compound.

Experimental Workflow

The synthesis and purification process can be visualized in the following workflow diagram.

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and dependencies of the synthesis protocol.

Caption: A diagram showing the logical relationship between the components and stages of the synthesis.

This technical guide provides the necessary information for researchers to obtain and utilize this compound in their studies. While direct commercial availability is limited, the straightforward synthesis from readily available precursors makes this compound accessible for a wide range of research and development applications.

References

2-Ethyl-4-iodophenol stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 2-Ethyl-4-iodophenol

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, compiled for researchers, scientists, and professionals in drug development. While specific stability data for this compound is not extensively available in the public domain, this document extrapolates from data on closely related iodinated phenols and general principles of phenolic compound stability.

Chemical Stability

This compound, as a substituted phenol, is susceptible to degradation through several pathways. Its stability is influenced by environmental factors such as light, heat, oxygen, and pH.

Light Sensitivity: Iodophenols are often light-sensitive.[1] Exposure to light, particularly UV radiation, can induce photochemical reactions, potentially leading to the cleavage of the carbon-iodine bond to form free radicals. This can initiate a cascade of degradation reactions.

Oxidative Degradation: Phenolic compounds are prone to oxidation, especially in the presence of oxygen, metal ions, or oxidizing agents. The phenolic hydroxyl group can be oxidized to form phenoxy radicals, which can then dimerize or polymerize, or be further oxidized to form colored quinone-type structures. The presence of an electron-donating ethyl group on the aromatic ring may slightly increase the susceptibility to oxidation compared to unsubstituted phenol.

Thermal Stability: While generally stable at room temperature in closed containers, elevated temperatures can accelerate degradation processes.[2] High heat can promote oxidation and other decomposition reactions, potentially leading to the release of hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen iodide.[2][3][4][5]

pH Influence: The stability of phenolic compounds is significantly dependent on pH.[6][7] In alkaline conditions, the phenolic proton is abstracted to form a phenoxide ion. This phenoxide is more susceptible to oxidation than the protonated phenol. Therefore, this compound is expected to be more stable in acidic to neutral conditions and less stable under basic conditions.[7]

Storage and Handling Recommendations

Proper storage and handling are critical to maintain the integrity and purity of this compound. The following recommendations are based on safety data sheets for iodophenols and general chemical safety guidelines.

General Storage:

-

Store in a cool, dry, and well-ventilated area.[3][8][9][10]

-

Keep containers tightly closed to prevent exposure to moisture and air.[2][3][8][9][10]

-

Given the light sensitivity of related compounds, storage in a dark place or in amber glass vials is highly recommended to protect from light.[1]

Handling:

-

Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[3][9][10]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9][10]

Table 1: Summary of Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Cool, room temperature. | Prevents thermal degradation. | [3][9][11] |

| Atmosphere | Sealed in a dry environment. | Minimizes oxidation and hydrolysis. | [1][9] |

| Light | Keep in a dark place (e.g., amber vial). | Prevents photochemical degradation. | [1] |

| Container | Tightly closed, suitable, and properly labeled. | Prevents contamination and exposure. | [2][3][8][9][10] |

| Ventilation | Store and handle in a well-ventilated area. | Reduces inhalation exposure. | [3][8][10] |

Table 2: Chemical Incompatibilities

| Incompatible Substance Class | Examples | Reason for Incompatibility | Source(s) |

| Strong Oxidizing Agents | Peroxides, Nitrates | Can cause vigorous, potentially explosive, oxidation of the phenol. | [1][2][3][12] |

| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Reacts exothermically (acid-base reaction) and promotes oxidative degradation. | [4][8][12] |

| Acid Anhydrides/Chlorides | Acetic Anhydride, Acetyl Chloride | Can lead to vigorous acylation reactions. | [4] |

| Certain Metals | Aluminum, Copper, Brass, Mild Steel | May react, especially in the presence of moisture, potentially generating flammable hydrogen gas. | [8][12] |

Visualized Pathways and Workflows

Hypothetical Degradation Pathways

The following diagram illustrates potential degradation routes for this compound under oxidative or photolytic stress. This is a generalized pathway based on known phenol chemistry.

Caption: Hypothetical degradation pathways for this compound.

Logical Relationship of Stability Factors

This diagram shows the relationship between environmental factors and the chemical stability of the compound.

Caption: Relationship between storage conditions and degradation factors.

Experimental Protocol: Stability Assessment of a Phenolic Compound

While a specific protocol for this compound is not available, the following represents a standard methodology for assessing the stability of phenolic compounds under various stress conditions.

Objective: To evaluate the stability of this compound under conditions of heat, light, and varying pH.

Materials:

-

This compound (high purity standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid or phosphoric acid (for mobile phase)

-

Buffers (pH 4, 7, 9)

-

Class A volumetric flasks and pipettes

-

HPLC system with a UV detector and a C18 column

-

Photostability chamber

-

Temperature-controlled oven

-

pH meter

Experimental Workflow Diagram:

Caption: General workflow for chemical stability testing.

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Dilute the stock solution in acidic (pH 4), neutral (pH 7), and basic (pH 9) buffer solutions. Keep these samples at a controlled temperature (e.g., 60°C).

-

Thermal Stress: Store an aliquot of the stock solution in an oven at an elevated temperature (e.g., 60°C). A control sample should be kept at the recommended storage temperature.

-

Photostability: Expose an aliquot of the stock solution to a controlled light source in a photostability chamber as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time-Point Sampling: Withdraw samples from each stress condition at predetermined intervals (e.g., 0, 8, 24, 48, 72 hours).

-

Sample Analysis:

-

Immediately analyze the "time zero" samples to establish the initial concentration.

-

For subsequent time points, quench the degradation process if necessary (e.g., by cooling or neutralizing the pH).

-

Analyze all samples by a validated stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution of acidified water and acetonitrile, with UV detection at the compound's λmax.

-

-

Data Interpretation:

-

Calculate the percentage of this compound remaining at each time point relative to the time zero sample.

-

Monitor the chromatograms for the appearance of new peaks, which indicate degradation products.

-

If possible, use techniques like LC-MS to identify the structure of major degradation products.

-

Plot the concentration of the parent compound versus time to determine the degradation kinetics.

-

This technical guide provides a foundational understanding of the stability and storage of this compound based on available data for related compounds. For critical applications, it is imperative to conduct specific stability studies under conditions relevant to its intended use.

References

- 1. 2-Iodophenol | 533-58-4 [chemicalbook.com]

- 2. 2-Iodophenol(533-58-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 4-Iodophenol(540-38-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. 2-Iodophenol - Safety Data Sheet [chemicalbook.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 2-Ethyl-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethyl-4-iodophenol, a halogenated phenol derivative of interest in organic synthesis and medicinal chemistry. This document details its chemical properties, potential synthetic routes, and relevant data for laboratory applications.

Chemical Identity and Properties

The IUPAC name for the compound is This compound .[1] It is an aromatic organic compound characterized by a phenol ring substituted with an ethyl group at position 2 and an iodine atom at position 4.

Physical and Chemical Properties

The following table summarizes the key computed physical and chemical properties of this compound. This data is essential for understanding its behavior in various experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₉IO | PubChem[1] |

| Molecular Weight | 248.06 g/mol | PubChem[1] |

| XLogP3 | 3.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 247.96981 g/mol | PubChem[1] |

| Monoisotopic Mass | 247.96981 g/mol | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through the regioselective iodination of 2-ethylphenol. Direct iodination of substituted phenols can be challenging due to the directing effects of the substituents, which can lead to a mixture of products. However, specific methodologies have been developed to achieve selective iodination of phenolic substrates.